4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound with the molecular formula C9H6FN3OS . It is a derivative of 1,3,4-thiadiazole, a five-member heterocyclic moiety . This compound and its derivatives have been the subject of considerable interest in recent years due to their potential as anticancer agents . They have also shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide”, involves modifying the structure of known derivatives with documented activity . Specific synthesis pathways and conditions can vary depending on the desired derivative .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involving “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds often involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . The specific reactions and their outcomes can vary depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” can be inferred from its molecular structure. It has an average mass of 223.227 Da and a monoisotopic mass of 223.021561 Da .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
1,3,4-thiadiazole derivatives have been studied for their potential anticancer activity . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Cytotoxic Properties
The cytotoxic properties of 1,3,4-thiadiazole derivatives have been evaluated on various cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2), and the HeLa human cervical carcinoma cell line .
Anti-Inflammatory Agents
Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects, with inhibition in paw edema of up to 77% .
Antifungal Agents
1,3,4-thiadiazole derivatives have also been evaluated for their antifungal properties .
Antipsychotic Agents
Some 1,3,4-thiadiazole derivatives have been studied for their potential use as antipsychotic agents .
Mechanism of Action
Target of Action
The primary targets of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 . These are essential targets for cancer treatment . EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) are proteins that play a crucial role in cell growth and differentiation .
Mode of Action
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth and survival. By inhibiting EGFR and HER-2, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to exhibit higher cytotoxic activity than doxorubicin against certain cancer cells . It activates caspases 3 and 9, key enzymes involved in the initiation of apoptosis .
Future Directions
The future directions for research on “4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide” and similar compounds involve further structure optimization and in-depth studies as potential therapeutic agents . Given their wide range of therapeutic activities, these compounds have significant potential for the development of new drugs and anticancer strategies .
properties
IUPAC Name |
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVCYNGKJYPEGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
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